molecular formula C11H17N3O B2426862 (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine CAS No. 1114595-22-0

(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine

Cat. No.: B2426862
CAS No.: 1114595-22-0
M. Wt: 207.277
InChI Key: KUBAQLCMCXZPPS-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an oxolan-2-ylmethyl group attached to the nitrogen atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine typically involves the condensation of a pyrimidine derivative with an appropriate oxolan-2-ylmethylamine precursor. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with oxolan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleobases, allowing the compound to bind to nucleic acid structures or enzyme active sites. This binding can inhibit enzyme activity or interfere with nucleic acid functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: Lacks the oxolan-2-ylmethyl group, making it less versatile in chemical reactions.

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group at the 2-position instead of the oxolan-2-ylmethyl group.

    (4,6-Dimethylpyrimidin-2-yl)amine: Lacks the oxolan-2-ylmethyl group, making it less complex.

Uniqueness

(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is unique due to the presence of both the pyrimidine ring and the oxolan-2-ylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications in various fields .

Properties

IUPAC Name

4,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)12-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBAQLCMCXZPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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